molecular formula C24H24N4O5 B11292051 Ethyl 4-({[5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Cat. No.: B11292051
M. Wt: 448.5 g/mol
InChI Key: GQKVHKUHSQUQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-AMIDO]BENZOATE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then further reacted to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-AMIDO]BENZOATE involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it may interact with proteins involved in apoptosis and endoplasmic reticulum stress, contributing to its neuroprotective effects .

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C24H24N4O5/c1-4-33-24(31)16-5-9-17(10-6-16)25-23(30)19-13-20(29)26-22-14(2)21(27-28(19)22)15-7-11-18(32-3)12-8-15/h5-12,19H,4,13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

GQKVHKUHSQUQSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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